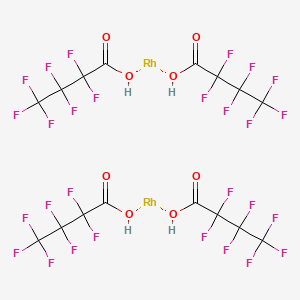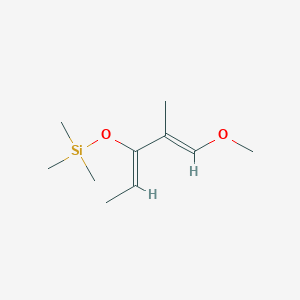
L-Lysine-13C6,15N2 hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Lysine-13C6,15N2 hydrochloride is a stable isotope-labeled compound of L-lysine hydrochloride. It is an essential amino acid for humans, playing a crucial role in various physiological processes. The labeling with carbon-13 and nitrogen-15 isotopes makes it particularly useful in scientific research, especially in the fields of biochemistry and molecular biology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine-13C6,15N2 hydrochloride involves the incorporation of carbon-13 and nitrogen-15 isotopes into the lysine molecule. This is typically achieved through microbial fermentation using isotopically labeled substrates. The process involves the following steps:
Fermentation: Microorganisms such as Corynebacterium glutamicum are cultured in a medium containing carbon-13 and nitrogen-15 labeled substrates.
Isolation: The labeled lysine is isolated from the fermentation broth.
Purification: The isolated lysine undergoes purification processes to achieve the desired purity level.
Hydrochloride Formation: The purified lysine is then converted to its hydrochloride form by reacting with hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The use of bioreactors and advanced purification techniques ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
L-Lysine-13C6,15N2 hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form keto acids.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can participate in substitution reactions, particularly at the amino groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions typically involve nucleophilic reagents and appropriate solvents
Major Products
Oxidation: Formation of keto acids.
Reduction: Formation of amines.
Substitution: Formation of substituted lysine derivatives
科学的研究の応用
L-Lysine-13C6,15N2 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies and to study reaction mechanisms.
Biology: Employed in stable isotope labeling by amino acids in cell culture (SILAC) for proteomic studies.
Medicine: Used in research related to calcium absorption, diabetes, and gut health.
Industry: Applied in the production of labeled proteins for various industrial applications .
作用機序
The mechanism of action of L-Lysine-13C6,15N2 hydrochloride involves its incorporation into proteins and other biomolecules. The labeled isotopes allow for precise tracking and quantification in metabolic studies. The acetylation and deacetylation of lysine residues in histones play a crucial role in regulating chromatin organization and gene expression .
類似化合物との比較
Similar Compounds
L-Lysine hydrochloride: The non-labeled version of the compound.
L-Arginine-13C6,15N4 hydrochloride: Another stable isotope-labeled amino acid used in similar applications.
L-Leucine-13C6,15N hydrochloride: Used in metabolic studies and protein synthesis research
Uniqueness
L-Lysine-13C6,15N2 hydrochloride is unique due to its dual labeling with carbon-13 and nitrogen-15, which provides enhanced sensitivity and accuracy in analytical studies. This dual labeling makes it particularly valuable in complex metabolic and proteomic research .
特性
分子式 |
C6H15ClN2O2 |
|---|---|
分子量 |
190.59 g/mol |
IUPAC名 |
(2S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6-13C6)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1; |
InChIキー |
BVHLGVCQOALMSV-GSMNGUNQSA-N |
異性体SMILES |
[13CH2]([13CH2][13CH2][15NH2])[13CH2][13C@@H]([13C](=O)O)[15NH2].Cl |
正規SMILES |
C(CCN)CC(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2R,3S,5R)-3-amino-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol;hydrate;dihydrochloride](/img/structure/B12060138.png)
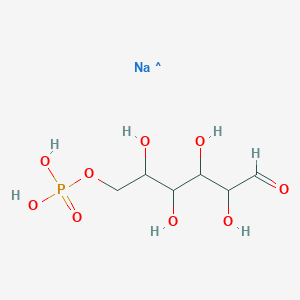
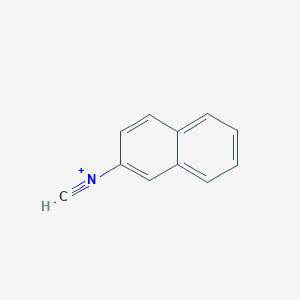

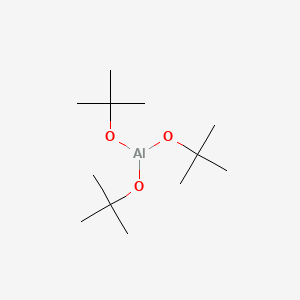
![6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12060178.png)
![(2S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]-[(tert-butyldimethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B12060184.png)

![4-Methyl-2-[(3-nitropyridin-2-yl)sulfanylamino]pentanoic acid](/img/structure/B12060187.png)
